Casein Kinase inhibitor A86

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

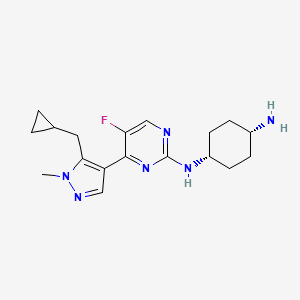

C18H25FN6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |

InChI Key |

YSPIHUWHLMNFOV-UHFFFAOYSA-N |

bioactivity |

Gram+ & Gram-, |

sequence |

AIKLVQSPNGNFAASFVLDGTKWIFKSKYYDSSKGYWVGIYEVWDRK |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Casein Kinase Inhibitor A86

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase inhibitor A86 is a potent and orally bioavailable small molecule that has demonstrated significant anti-leukemic activity. This technical guide provides a comprehensive overview of the mechanism of action of A86, focusing on its kinase selectivity, its effects on key signaling pathways, and the cellular responses it elicits. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of signal transduction pathways implicated in cancer. The inhibitor A86 has emerged as a powerful pharmacological tool to probe the functions of CK1α and as a potential therapeutic candidate for diseases such as acute myeloid leukemia (AML). This guide synthesizes the current understanding of A86's mechanism of action, providing a detailed resource for the scientific community.

Kinase Selectivity Profile of A86

A86 is a multi-kinase inhibitor with high potency against Casein Kinase 1α (CK1α) and Cyclin-Dependent Kinases 7 (CDK7) and 9 (CDK9).[1] Its inhibitory activity has been characterized through extensive kinase profiling studies.

Table 1: Inhibitory Activity of A86 against a Panel of Kinases

| Kinase Target | Measurement | Value (nM) |

| CK1α | Kd | 0.31 |

| CDK7 | Kd | Value not available in search results |

| CDK9 | Kd | 5.4 |

Kd (Dissociation constant) values were determined by biochemical assays.

Core Mechanism of Action: Dual Targeting of CK1α and Transcriptional Kinases

The primary mechanism of action of A86 involves the dual inhibition of CK1α and the transcriptional kinases CDK7 and CDK9. This multi-targeted approach leads to a synergistic anti-leukemic effect through the modulation of two critical signaling pathways: the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.

Stabilization of p53

Inhibition of CK1α by A86 leads to the stabilization and activation of the p53 tumor suppressor protein.[2] CK1α normally participates in the degradation of p53. By inhibiting CK1α, A86 prevents this degradation, leading to an accumulation of p53 in the cell. Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the anti-cancer effects of A86.

Downregulation of Oncogenic Transcription

A86's inhibition of CDK7 and CDK9, components of the core transcriptional machinery, results in the suppression of key oncogenes.[1] Specifically, A86 treatment leads to a marked reduction in the expression of MYC and MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation; therefore, its downregulation by A86 further contributes to p53 stabilization. The suppression of the potent oncogene MYC is a critical component of A86's anti-proliferative activity.

Modulation of Wnt/β-catenin Signaling

Interestingly, while suppressing oncogenic transcription, A86 has been shown to upregulate the expression of Wnt target genes such as AXIN2 and CCND1 (Cyclin D1). This suggests a complex interplay between the pathways affected by A86. The precise mechanism and consequences of Wnt pathway activation by A86 require further investigation.

Cellular Effects of A86

The combined effects of p53 stabilization, oncogene suppression, and Wnt pathway modulation translate into potent anti-leukemic activity.

-

Induction of Apoptosis: A86 is highly effective at inducing apoptosis in leukemia cells at nanomolar concentrations.

-

Abolishment of Anti-Apoptotic Proteins: Treatment with A86 leads to the downregulation of the anti-apoptotic oncogene MCL1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: p53 stabilization pathway induced by A86.

References

Casein Kinase Inhibitor A86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase Inhibitor A86 is a potent and orally bioavailable small molecule inhibitor targeting Casein Kinase 1α (CK1α).[1] Exhibiting a multi-targeted profile, A86 also demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This dual-action mechanism contributes to its profound anti-leukemic effects, primarily through the induction of apoptosis in cancer cells. This document provides a comprehensive technical overview of A86, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including Wnt signaling, p53 regulation, and cell cycle control. Its dysregulation has been implicated in the pathogenesis of several malignancies, particularly acute myeloid leukemia (AML). A86 has emerged as a promising therapeutic agent due to its potent and selective inhibition of CK1α, coupled with its activity against the transcriptional kinases CDK7 and CDK9. This unique inhibitory profile allows A86 to synergistically target key survival pathways in leukemia cells, leading to robust apoptotic responses.

Mechanism of Action

The primary mechanism of action of A86 is the direct inhibition of the kinase activity of CK1α. By binding to the ATP-binding pocket of CK1α, A86 prevents the phosphorylation of its downstream substrates. This interference disrupts critical signaling cascades that promote cancer cell survival and proliferation.

Furthermore, A86's inhibition of CDK7 and CDK9, components of the core transcriptional machinery, leads to the suppression of key oncogenes. Notably, the expression of MYC and the anti-apoptotic protein MCL1 is significantly downregulated upon treatment with A86.[2] This transcriptional repression, combined with the stabilization of the tumor suppressor p53, culminates in the induction of apoptosis in malignant cells.[2]

Quantitative Data

Table 1: In Vitro Efficacy and Binding Affinity

| Target | Parameter | Value | Cell Line/System | Reference |

| CK1α | Kd | 9.8 nM | In vitro binding assay | [3] |

| Pan-CK1 | Kd | 1-10 nM | In vitro binding assay | [3] |

| Leukemia Cells | Apoptosis Induction | ≤ 160 nM | Various leukemia cell lines | [1][2] |

| MV4-11 | Gene Expression Abolishment | 0.08 - 2 µM | MV4-11 cells | [2] |

Table 2: Kinase Selectivity Profile

| Kinase | Activity | Note | Reference |

| CDK7 | Inhibited | Dual inhibitory effect | [1][3] |

| CDK9 | Inhibited | Dual inhibitory effect | [1][3] |

| CDK8 | Minimal to no inhibition | Highlights selective profile | [3] |

| CDK13 | Minimal to no inhibition | Highlights selective profile | [3] |

| CDK11a | Minimal to no inhibition | Highlights selective profile | [3] |

| CDK11b | Minimal to no inhibition | Highlights selective profile | [3] |

| CDK19 | Minimal to no inhibition | Highlights selective profile | [3] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Tmax | 0.2 - 0.5 hr | 20 mg/kg (oral) | [1] |

| Cmax | 1115 ng/mL | 20 mg/kg (oral) | [1] |

| T1/2 | 4.3 hr | 20 mg/kg (oral) | [1] |

| AUC | 2606 ng*hr/mL | 20 mg/kg (oral) | [1] |

Signaling Pathways

Wnt/β-catenin Signaling Pathway

CK1α is a key component of the β-catenin destruction complex. Inhibition of CK1α by A86 is expected to disrupt the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes. Paradoxically, in some contexts, A86 has been observed to upregulate Wnt target genes like AXIN2 and CCND1.[2]

Caption: A86 inhibits CK1α, disrupting β-catenin degradation.

p53 Signaling Pathway

CK1α can phosphorylate MDM2, a key negative regulator of the tumor suppressor p53. By inhibiting CK1α, A86 can lead to the stabilization and activation of p53. This contributes to the induction of apoptosis in cancer cells.

Caption: A86 inhibits CK1α, leading to p53 stabilization and apoptosis.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the in vitro kinase activity of CK1α and the inhibitory effect of A86.

Materials:

-

Recombinant active CK1α enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Substrate (e.g., α-casein)

-

ATP

-

A86 inhibitor

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well opaque plates

-

Plate reader with luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of A86 in the kinase buffer.

-

Dilute the CK1α enzyme to the desired concentration in kinase buffer.

-

Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for CK1α.

-

-

Reaction Setup:

-

Add 1 µL of the A86 dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the diluted CK1α enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each A86 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in leukemia cells treated with A86 using flow cytometry.

Materials:

-

Leukemia cell line (e.g., MV4-11)

-

Cell culture medium

-

A86 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed leukemia cells at an appropriate density in a multi-well plate.

-

Treat the cells with various concentrations of A86 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells) and transfer them to flow cytometry tubes.

-

Wash the cells twice with cold PBS by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

In Vivo Leukemia Xenograft Model

This protocol provides a general framework for evaluating the anti-leukemic efficacy of A86 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human leukemia cell line (e.g., MV4-11)

-

A86 inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for blood collection and analysis

Procedure:

-

Cell Implantation:

-

Inject a suspension of human leukemia cells intravenously or subcutaneously into immunocompromised mice.

-

-

Tumor Establishment and Monitoring:

-

Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or until evidence of engraftment is observed in peripheral blood (for disseminated models).

-

Monitor the health of the mice and measure tumor volume regularly.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer A86 or vehicle control orally at the desired dose and schedule.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth and the health of the mice throughout the treatment period.

-

At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the A86-treated group to the vehicle-treated group.

-

Analyze survival data if applicable.

-

Caption: Workflow for an in vivo leukemia xenograft study.

Conclusion

This compound is a promising anti-leukemic agent with a well-defined mechanism of action targeting CK1α, CDK7, and CDK9. The data presented in this guide highlight its potency in vitro and in vivo. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of A86 and similar compounds. Future research should focus on a more comprehensive kinase selectivity profiling and the elucidation of the full spectrum of its downstream effects on gene expression to further refine its clinical development strategy.

References

In-Depth Technical Guide: Casein Kinase 1α Inhibitor A86 (CAS: 2079069-01-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase inhibitor A86 is a potent and orally active small molecule inhibitor of Casein Kinase 1α (CK1α).[1][2] It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] A86 has shown anti-leukemic properties by inducing apoptosis in leukemia cells, an effect correlated with its ability to stabilize the tumor suppressor protein p53.[1] Furthermore, it modulates the expression of key oncogenes and components of the Wnt signaling pathway. This technical guide provides a comprehensive overview of the available data on A86, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Biochemical Properties

A86 is a small molecule with the chemical formula C18H25FN6 and a molecular weight of 344.43 g/mol .[3] Its primary target is CK1α, with additional activity against CDK7 and CDK9.

Table 1: Kinase Inhibitory Activity of A86

| Target Kinase | Dissociation Constant (Kd) |

| CK1α | 0.31 nM |

| CDK7 | Not explicitly quantified |

| CDK9 | 5.4 nM |

Data sourced from MedChemExpress. The specific assay conditions for determining these Kd values are not publicly available.

Mechanism of Action

A86 exerts its anti-cancer effects through the inhibition of key kinases involved in cell cycle regulation and oncogenic signaling pathways.

-

Inhibition of CK1α: As a potent inhibitor of CK1α, A86 is expected to interfere with the Wnt/β-catenin signaling pathway. CK1α is a critical component of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes. Interestingly, A86 has been observed to upregulate the expression of Wnt target genes AXIN2 and CCND1 (Cyclin D1), which may seem counterintuitive for a Wnt pathway inhibitor.[1] This suggests a complex regulatory mechanism or context-dependent effects of CK1α inhibition.

-

Inhibition of CDK7 and CDK9: A86 also targets CDK7 and CDK9, which are key components of the transcriptional machinery. CDK7 is a component of the transcription factor IIH (TFIIH) and is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which promotes transcriptional elongation by phosphorylating the Pol II CTD and negative elongation factors. Inhibition of CDK7 and CDK9 by A86 leads to a general suppression of transcription, which disproportionately affects genes with short half-lives, such as the oncogene MYC.

-

Induction of Apoptosis and Regulation of Gene Expression: A86 has been shown to be highly effective in inducing apoptosis in leukemia cells at concentrations of 160 nM or lower.[1] This pro-apoptotic activity is associated with the stabilization of p53.[1] Furthermore, treatment with A86 (0.08-2 μM for 6.5 hours) leads to the downregulation of the oncogenes MYC and MDM2, as well as the anti-apoptotic protein MCL1.[1]

Signaling Pathways

The inhibitory activities of A86 impact several critical signaling pathways implicated in cancer.

References

The Structure and Activity of A86: A Potent Casein Kinase 1α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in various cellular processes, including the regulation of Wnt/β-catenin and p53 signaling pathways. Its dysregulation has been linked to the pathogenesis of several diseases, notably acute myeloid leukemia (AML). A86 is a potent and orally active small molecule inhibitor of CK1α, demonstrating significant anti-leukemic properties. This technical guide provides a comprehensive overview of the chemical structure of A86, its mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Structure of Casein Kinase Inhibitor A86

The this compound is a complex heterocyclic molecule with the systematic IUPAC name (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine . Its chemical structure is characterized by a central fluorinated pyrimidine ring, substituted with a pyrazole moiety and a cyclohexane diamine.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2079069-01-3 |

| Molecular Formula | C₁₈H₂₅FN₆ |

| Molecular Weight | 344.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

A86 is a potent inhibitor of Casein Kinase 1α (CK1α) and also shows inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of CK1α by A86 has significant downstream effects on key signaling pathways that regulate cell survival and proliferation.

Inhibition of the Wnt/β-catenin Pathway

CK1α is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. It participates in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1α, A86 can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

Activation of the p53 Pathway

In addition to its role in the Wnt pathway, CK1α has been shown to be a negative regulator of the tumor suppressor p53. CK1α can interact with and phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting CK1α, A86 can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) |

| CK1α | 17 |

| CDK7 | - |

| CDK9 | - |

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg, oral)

| Parameter | Value | Unit |

| Tₘₐₓ | 0.2 - 0.5 | hr |

| Cₘₐₓ | 1115 | ng/mL |

| T₁/₂ | 4.3 | hr |

| AUC | 2606 | ng*hr/mL |

Experimental Protocols

Synthesis of A86

The synthesis of (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine (A86) can be achieved through a multi-step synthetic route, likely involving key cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions to form the pyrazole-pyrimidine core, followed by amination.

An In-depth Technical Guide to Apoptosis Induction by the Casein Kinase 2 Inhibitor DMAT

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the induction of apoptosis by the Casein Kinase 2 (CK2) inhibitor, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). It covers the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways involved in DMAT-induced programmed cell death.

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, suppressing apoptosis, and activating oncogenes has established it as a promising target for cancer therapy.[1] DMAT is a potent and specific ATP-competitive inhibitor of CK2 that has been shown to effectively induce apoptosis in various cancer cell lines.[1][3] This document serves as a technical resource for researchers investigating the pro-apoptotic effects of DMAT.

Data Presentation: Quantitative Efficacy of DMAT

The following tables summarize the quantitative data on the efficacy of DMAT in inducing apoptosis and reducing cell viability in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| U937 | Histiocytic Lymphoma | Not Specified | - | [1] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | - | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | - | [1] |

| MDA-MB-468 | Breast Adenocarcinoma | Not Specified | - | [1] |

| HeLa | Cervical Adenocarcinoma | Not Specified | - | [1] |

| PC-3 | Prostate Adenocarcinoma | Not Specified | - | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | - | [6] |

| Hep3B | Hepatocellular Carcinoma | Not Specified | - | [6] |

| Glioblastoma Cells | Glioblastoma Multiforme | ~40-80 (for viability reduction) | - | [7] |

Note: Specific IC50 values for apoptosis induction by DMAT are not consistently reported across the literature; however, the provided references demonstrate its apoptotic effects in these cell lines.

Signaling Pathways in DMAT-Induced Apoptosis

DMAT-induced apoptosis is a multi-faceted process involving several key signaling pathways. Inhibition of CK2 by DMAT leads to the induction of reactive oxygen species (ROS) and DNA double-strand breaks (DSBs), which are significant contributors to the apoptotic process.[3] Furthermore, CK2 inhibition has been shown to reduce NF-κB-dependent transcriptional activity, a pathway critical for cell survival.[2] The process culminates in the activation of caspases, the central executioners of apoptosis.[2]

DMAT-Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of DMAT-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of DMAT.

Materials:

-

Cancer cell lines

-

DMAT

-

96-well plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of DMAT and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5]

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.[8][9]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

-

Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analyze the stained cells by flow cytometry within 1 hour.[9]

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Flow Cytometry Analysis Workflow for Apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[12]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[13]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

Wash the membrane again and add chemiluminescent substrate.

-

Detect the protein bands using an imaging system.[13]

-

Analyze the changes in protein expression levels. An increase in cleaved forms of caspases and PARP indicates active apoptosis.

Western Blotting Workflow

Caption: General workflow for Western blot analysis.

Conclusion

DMAT is a valuable tool for studying the role of Casein Kinase 2 in cancer cell survival and for exploring novel therapeutic strategies. Its ability to induce apoptosis through multiple pathways, including the generation of ROS, DNA damage, and inhibition of pro-survival signaling, makes it a subject of significant interest in cancer research. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the apoptotic mechanisms of DMAT and other CK2 inhibitors.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Casein kinase II inhibition induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Casein kinase-2 induces p53-dependent cell cycle arrest and sensitizes glioblastoma cells to tumor necrosis factor (TNFα)-induced apoptosis through SIRT1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

Preclinical Profile of A86: A Dual Casein Kinase 1α and Transcriptional Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for A86, a potent and orally active small molecule inhibitor. A86 exhibits a unique dual-inhibitory mechanism, targeting Casein Kinase 1α (CK1α) and the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] This document consolidates the key findings from in vitro and in vivo preclinical studies, detailing the compound's mechanism of action, efficacy in acute myeloid leukemia (AML) models, and pharmacokinetic profile. The experimental protocols provided herein are based on the methodologies described in the primary literature to facilitate the design and execution of further research.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in the regulation of various cellular processes, including Wnt signaling and p53-mediated pathways. Its role in the pathogenesis of certain malignancies has made it an attractive target for therapeutic intervention. A86 has emerged as a novel pan-specific inhibitor of CK1α with a high binding affinity.[1] Notably, A86 also demonstrates inhibitory activity against CDK7 and CDK9, key regulators of transcription. This multi-targeted approach is believed to contribute to its potent anti-leukemic effects by synergistically stabilizing the tumor suppressor p53 and suppressing the expression of key oncogenes.[2][3] This whitepaper serves as a central repository of preclinical information on A86 to support ongoing and future research efforts in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of A86.

Table 1: In Vitro Activity and Kinase Selectivity

| Parameter | Value | Kinase(s) | Notes |

| Binding Affinity (Kd) | 9.8 nM | CK1α | Pan-specific for Casein Kinase I (CSNK1) with a Kd of 1-10 nM. |

| Co-inhibited Kinases | - | CDK7 (TFIIH), CDK9 (P-TEFb) | Dual inhibitory effects on transcriptional kinases. |

| Non-inhibited Kinases | Minimal to no inhibition | CDK8, CDK13, CDK11a, CDK11b, CDK19 | Demonstrates a selective pharmacological profile. |

| Effective Concentration | ≤ 160 nM | - | Induces apoptosis in leukemia cells, correlated with p53 stabilization. |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Species | Dosing |

| Dose | 20 mg/kg | Not Specified | Oral |

| Tmax | 0.2 - 0.5 hours | Not Specified | Oral |

| Cmax | 1115 ng/mL | Not Specified | Oral |

| T1/2 | 4.3 hours | Not Specified | Oral |

| AUC | 2606 ng*hr/mL | Not Specified | Oral |

Mechanism of Action

A86 exerts its anti-leukemic effects through a multi-pronged mechanism of action, primarily centered on the stabilization of the p53 tumor suppressor and the suppression of oncogenic transcription.

Signaling Pathways

The dual inhibition of CK1α and CDK7/9 by A86 converges on critical pathways that control cell survival and proliferation. Inhibition of CK1α leads to the stabilization of p53. Concurrently, inhibition of the transcriptional kinases CDK7 and CDK9 leads to the downregulation of key oncogenes such as MYC and MDM2, as well as the anti-apoptotic protein MCL1. The reduction in MDM2 further contributes to the stabilization and activation of p53. Interestingly, A86 has also been observed to upregulate the expression of Wnt signaling targets, AXIN2 and Cyclin D1.

Caption: A86 inhibits CK1α and CDK7/9, leading to p53 stabilization and reduced oncogene expression.

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical studies of A86.

In Vitro Cell Viability Assay

This protocol describes a method for assessing the effect of A86 on the viability of leukemia cell lines, such as MV4-11.

Materials:

-

Leukemia cell line (e.g., MV4-11)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

A86 stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of A86 in complete medium.

-

Add 100 µL of the A86 dilutions or vehicle control (DMSO) to the respective wells. The final concentrations should range from 0.08 µM to 2 µM.

-

Incubate the plate for 6.5 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression of MYC, MDM2, and MCL1 in leukemia cells following treatment with A86.

Materials:

-

Leukemia cells treated with A86 as described in 4.1.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against MYC, MDM2, MCL1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of MYC and MDM2 in response to A86 treatment.

Materials:

-

Leukemia cells treated with A86.

-

RNA extraction kit (e.g., RNeasy Kit).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for MYC, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

Procedure:

-

Extract total RNA from treated cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of A86 in a relevant animal model.

Materials:

-

Appropriate animal model (e.g., mice or rats).

-

A86 formulation for oral administration.

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Administer A86 orally to the animals at a dose of 20 mg/kg.

-

Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of A86.

-

Calculate the pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of A86.

Caption: General workflow for the in vitro characterization of A86 in leukemia cell lines.

Conclusion

The preclinical data for A86 strongly support its continued investigation as a potential therapeutic agent for acute myeloid leukemia. Its dual-inhibitory mechanism against CK1α and transcriptional kinases provides a rational basis for its potent anti-leukemic activity. The favorable oral pharmacokinetic profile further enhances its clinical potential. This technical guide provides a foundational resource for researchers to build upon the existing knowledge and further explore the therapeutic utility of A86. Further studies are warranted to fully elucidate the intricacies of its signaling network and to evaluate its efficacy and safety in more advanced preclinical models.

References

- 1. SAMHD1 inhibits epithelial cell transformation in vitro and affects leukemia development in xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. [vivo.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols for the A86 Inhibitor in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the A86 inhibitor in cell culture experiments. A86 is a potent and orally active inhibitor of Casein Kinase 1α (CK1α) and also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This document outlines the effective concentrations of A86, its impact on key signaling pathways, and detailed protocols for assessing its biological effects in cancer cell lines, particularly in the context of leukemia.

Summary of A86 Inhibitor Concentrations and Cellular Effects

The following table summarizes the effective concentrations of the A86 inhibitor and its observed effects on leukemia cell lines, providing a quick reference for experimental design.

| Cell Line Example | Concentration Range | Incubation Time | Observed Effect | Reference |

| Leukemia cells (e.g., MV4-11) | ≤ 160 nM | Not Specified | Induction of apoptosis, correlated with p53 stabilization. | [1][2] |

| Leukemia cells (e.g., MV4-11) | 0.08 - 2 µM | 6.5 hours | Abolished expression of MYC, MDM2, and the anti-apoptotic protein MCL1. | [1][2][3] |

| Leukemia cells | Not Specified | Not Specified | Upregulation of Wnt signaling targets AXIN2 and Cyclin D1 (CCND1). | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the A86 inhibitor and a general workflow for its application in cell culture experiments.

Caption: A86 inhibits CK1α, leading to p53 stabilization and subsequent apoptosis, while also modulating Wnt and MYC/MDM2 pathways.

References

Application Notes and Protocols for In Vivo Dosing of Casein Kinase Inhibitor A86 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase inhibitor A86 is a potent, orally active small molecule that primarily targets Casein Kinase 1α (CK1α). It also exhibits inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This multi-targeting profile makes A86 a compound of interest for cancer research, particularly in the context of Acute Myeloid Leukemia (AML). A86 has been shown to induce apoptosis in leukemia cells and demonstrates anti-leukemic activity in preclinical models.[1][2][3] Mechanistically, it can stabilize p53 and suppress the transcription of oncogenes driven by super-enhancers.[4][5]

These application notes provide detailed protocols for the in vivo administration of A86 in mouse models of AML, based on published preclinical data. The provided information is intended to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action

The inhibitor A86 functions through a dual mechanism that is particularly effective against leukemic cells. By inhibiting CK1α, it promotes the stabilization of the tumor suppressor protein p53.[4] Simultaneously, its inhibition of the transcriptional kinases CDK7 and CDK9 leads to the suppression of super-enhancer-driven oncogenes such as MYC, MDM2, and the anti-apoptotic MCL1.[1] This synergistic action results in the induction of apoptosis and selective elimination of leukemia progenitor cells.[4]

Quantitative Data

Pharmacokinetic Profile of A86 in Mice

The following table summarizes the pharmacokinetic parameters of A86 following a single oral administration of 20 mg/kg in CD-1 mice.[4]

| Parameter | Value | Unit |

| Dose | 20 | mg/kg |

| Administration Route | Oral (p.o.) | - |

| Tmax (Time to Maximum Concentration) | 0.2 - 0.5 | hours |

| Cmax (Maximum Concentration) | 1115 | ng/mL |

| T1/2 (Half-life) | 4.3 | hours |

| AUC (Area Under the Curve) | 2606 | ng*hr/mL |

In Vivo Efficacy of A86 in AML Mouse Models

This table outlines the experimental setup and outcomes of A86 treatment in various AML mouse models.

| Mouse Model | Treatment Regimen | Efficacy Readout | Results | Reference |

| MLL-AF9 induced AML | Single oral dose of A86 | Reduction in leukemic cells (GFP+) in bone marrow and peripheral blood 16 hours post-treatment | Reduction to 5-10% of initial counts | [6] |

| MLL-AF9 induced AML | Not specified | Induction of apoptosis in leukemic bone marrow cells | Robust activation of cleaved caspase 3 at 5-6 hours post-treatment | [6] |

| Tet2-/-;Flt3ITD AML | Not specified | Ex vivo apoptotic killing of cKitHiCD11bLow progenitors | Superior to midostaurin | [6] |

| Patient-Derived AML Xenografts | Not specified | Eradication of leukemia | Effective in several PDX models | [4] |

Experimental Protocols

Preparation of A86 for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) hydroxypropylmethylcellulose, 0.2% (v/v) Tween-80 in water)[7]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of A86 based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.

-

Weigh the A86 powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

-

Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

-

If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.

-

Visually inspect the suspension to ensure it is homogenous before administration.

-

Prepare fresh on the day of dosing.

In Vivo Dosing Protocol in an AML Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of A86 in a mouse model of AML.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.

-

AML can be induced using cell lines such as MLL-AF9, which can be tracked in vivo if they express a fluorescent reporter like GFP.[6]

Experimental Procedure:

-

AML Cell Engraftment: Intravenously inject a predetermined number of AML cells into recipient mice.

-

Leukemia Monitoring: Monitor the engraftment and progression of leukemia by analyzing peripheral blood samples for the presence of leukemic cells (e.g., via flow cytometry for GFP-positive cells).

-

Group Allocation: Once the leukemia is established (e.g., a certain percentage of leukemic cells in the blood), randomize the mice into treatment and control groups.

-

Dosing:

-

Administer A86 orally at the desired dose (e.g., 20 mg/kg) and frequency.

-

The control group should receive the vehicle alone.

-

-

Efficacy Assessment:

-

Leukemia Burden: Regularly monitor the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen.

-

Organ Involvement: At the end of the study, harvest organs such as the spleen and liver to assess leukemic infiltration and measure spleen weight.

-

Survival: Monitor the overall survival of the mice in each group.

-

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Concluding Remarks

The this compound has demonstrated significant anti-leukemic activity in preclinical mouse models. The provided protocols and data serve as a foundation for further investigation into its therapeutic potential. Researchers should optimize dosing regimens and assess toxicity in their specific models to fully characterize the in vivo effects of A86.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. imtm.cz [imtm.cz]

- 6. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Casein Kinase Inhibitor A86

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase inhibitor A86 is a potent and orally active small molecule inhibitor of Casein Kinase 1α (CK1α). It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). A86 has shown significant anti-leukemic activity in preclinical models, primarily by inducing apoptosis in leukemia cells. Its mechanism of action involves the stabilization of p53 and the subsequent downregulation of key oncogenes such as MYC and MDM2. These application notes provide detailed protocols for the administration of A86 via various routes and for conducting in vivo efficacy studies, particularly in the context of acute myeloid leukemia (AML).

Data Presentation

Table 1: In Vitro Inhibitory Activity of A86

| Target | IC50 / Kd |

| CK1α | 17 nM (IC50) |

| CDK7 | 1.3 nM (Kd) |

| CDK9 | 4 nM (Kd) |

Table 2: Pharmacokinetic Parameters of A86 Following Oral Administration in Preclinical Models

| Parameter | Value | Units |

| Dose | 20 | mg/kg |

| Tmax | 0.2 - 0.5 | hr |

| Cmax | 1115 | ng/mL |

| T1/2 | 4.3 | hr |

| AUC | 2606 | ng*hr/mL |

Note: Currently, comparative pharmacokinetic data for intravenous and intraperitoneal administration of A86 is not publicly available.

Signaling Pathways

The primary target of A86, Casein Kinase 1α (CK1α), is a crucial regulator of multiple signaling pathways implicated in cancer, most notably the Wnt/β-catenin pathway.[1][2] Inhibition of CK1α by A86 is expected to modulate this pathway. Furthermore, its inhibitory effects on CDK7 and CDK9 impact transcriptional regulation, leading to the downregulation of oncogenes like MYC.

Experimental Protocols

Protocol 1: Preparation of A86 for In Vivo Administration

Oral Administration:

-

Prepare a stock solution of A86 in Dimethyl Sulfoxide (DMSO) at a concentration of 12.5 mg/mL.[1] Warming and sonication may be required to fully dissolve the compound.

-

For a final dosing solution, prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dilute the A86 stock solution with the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the final concentration would be 2 mg/mL).

-

Ensure the final solution is clear and administer via oral gavage.

Intravenous (IV) and Intraperitoneal (IP) Administration:

Vehicle selection is critical for poorly soluble compounds like A86. The following are general-purpose vehicles that can be tested for suitability.

-

Vehicle Option 1 (DMSO/Saline):

-

Prepare a high-concentration stock solution of A86 in 100% DMSO.

-

On the day of injection, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

-

-

Vehicle Option 2 (PEG-based):

-

A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be used for poorly soluble compounds.

-

Dissolve A86 directly in this vehicle to the desired concentration.

-

-

Vehicle Option 3 (Solutol-based):

-

A vehicle of 10% Solutol HS-15 in 90% PEG 600 can be used for high-dose experiments.

-

Dissolve A86 in this vehicle.

-

Important Considerations:

-

Always prepare fresh dosing solutions on the day of administration.

-

Perform a small pilot study to assess the tolerability of the chosen vehicle in the animal model.

-

Administer IV injections slowly via the tail vein.

-

For IP injections, administer into the lower right quadrant of the abdomen to avoid puncturing internal organs.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model

This protocol describes a typical workflow for evaluating the anti-leukemic efficacy of A86 in a mouse xenograft model using the MV4-11 human AML cell line.

Materials:

-

MV4-11 human AML cell line

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

A86 inhibitor

-

Appropriate vehicle for administration

-

Calipers for tumor measurement (if subcutaneous model)

-

Flow cytometer for analyzing leukemia burden in peripheral blood and bone marrow

Procedure:

-

Cell Culture and Preparation:

-

Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Harvest cells during the exponential growth phase.

-

Wash the cells with sterile PBS and resuspend in PBS or saline at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

-

Xenograft Establishment:

-

Inject the cell suspension intravenously (IV) into the tail vein of 6-8 week old immunocompromised mice.

-

Monitor the mice for signs of leukemia engraftment, which can include weight loss, ruffled fur, and hind-limb paralysis. Engraftment can also be monitored by periodic analysis of peripheral blood for the presence of human CD45+ cells by flow cytometry.

-

-

Treatment:

-

Once leukemia is established (e.g., 5-10% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

-

Administer A86 at the desired dose and schedule via the chosen route (oral, IV, or IP). A typical dosing regimen for an oral agent might be daily or on a 5-days-on/2-days-off schedule.

-

The control group should receive the vehicle alone following the same schedule.

-

-

Monitoring and Endpoints:

-

Monitor the tumor burden regularly by measuring the percentage of human CD45+ cells in the peripheral blood.

-

Record body weight and assess the general health of the mice daily.

-

The primary endpoint is typically overall survival.

-

Secondary endpoints can include the reduction in leukemia burden in the bone marrow and spleen at the end of the study.

-

Protocol 3: Analysis of Wnt/β-catenin Signaling Pathway

Western Blot Analysis:

-

Treat AML cells (e.g., MV4-11) with A86 at various concentrations for a specified time (e.g., 6-24 hours).

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key Wnt pathway proteins, such as β-catenin (total and active), and phosphorylated LRP6. Also, probe for downstream targets of the Wnt pathway like Axin2 and Cyclin D1.[3]

-

Use an appropriate loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Quantitative PCR (qPCR):

-

Treat cells with A86 as described above.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers for Wnt target genes such as AXIN2 and CCND1.[3]

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 4: Kinase Activity Assay for CDK7/9

A commercially available kinase assay kit can be used to determine the inhibitory activity of A86 against CDK7 and CDK9.

General Procedure:

-

Prepare a dilution series of A86.

-

In a microplate, add the recombinant CDK7/cyclin H/MNAT1 or CDK9/cyclin T1 enzyme, a suitable substrate peptide, and ATP.

-

Add the different concentrations of A86 to the wells.

-

Incubate the plate at 30°C for the recommended time.

-

Stop the reaction and measure the kinase activity using a detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo™).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Interrogating p53 Activation by Compound A86 Using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating processes such as cell cycle arrest, apoptosis, and DNA repair to maintain genomic stability.[1][2][3] Its activation is tightly controlled and often involves post-translational modifications, such as phosphorylation, in response to various stimuli, including DNA damage and oncogenic stress.[1][4][5] The activation of the p53 pathway is a key therapeutic strategy in oncology. This document provides a detailed protocol for assessing the activation of p53 in response to a novel compound, A86, using the Western blot technique.

Activation of p53 can be monitored by detecting the increased expression of total p53 protein and, more specifically, by analyzing its phosphorylation at key serine residues, such as Serine-15.[4][6][7] Phosphorylation at this site can disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[7] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis to determine the effect of Compound A86 on p53 activation.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4][5] This method involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. For this application, we will use antibodies that recognize total p53 and p53 phosphorylated at Serine-15 (p-p53 Ser15) to assess the activation status of p53 following treatment with Compound A86. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading across all lanes.

Materials and Reagents

-

Cell Line: A suitable cell line expressing wild-type p53 (e.g., MCF-7, A549, U2OS).

-

Compound A86: Stock solution of known concentration.

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE Running Buffer

-

Protein Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p53 monoclonal antibody

-

Rabbit anti-phospho-p53 (Ser15) monoclonal antibody

-

Mouse anti-β-actin monoclonal antibody

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System: Chemiluminescence imager or X-ray film.

Experimental Protocol

Cell Culture and Treatment with Compound A86

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: The following day, treat the cells with varying concentrations of Compound A86 (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control if available (e.g., a known p53 activator like Etoposide or Doxorubicin).

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to new, pre-chilled tubes.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p53 and anti-phospho-p53 Ser15) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's protocol and capture the signal using an imaging system or X-ray film.

-

Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control like β-actin, following a similar immunodetection procedure.

Data Presentation

The following table presents example quantitative data from a Western blot analysis of p53 activation by Compound A86 in MCF-7 cells treated for 24 hours. The band intensities were quantified using densitometry software and normalized to the β-actin loading control.

| Treatment Group | Total p53 (Normalized Intensity) | p-p53 Ser15 (Normalized Intensity) | Fold Change (p-p53/Total p53) |

| Vehicle Control (0 µM) | 1.00 | 1.00 | 1.00 |

| Compound A86 (1 µM) | 1.25 | 2.50 | 2.00 |

| Compound A86 (5 µM) | 2.50 | 8.75 | 3.50 |

| Compound A86 (10 µM) | 4.00 | 20.00 | 5.00 |

| Compound A86 (25 µM) | 4.20 | 23.10 | 5.50 |

| Positive Control (Etoposide) | 3.80 | 19.00 | 5.00 |

Visualization of Signaling Pathways and Workflows

Caption: p53 activation pathway induced by Compound A86.

Caption: Western blot experimental workflow.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. licorbio.com [licorbio.com]

Application Notes and Protocols for Cell Viability Assays with Casein Kinase Inhibitor A86

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the regulation of signal transduction pathways critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of CK1α activity has been implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention. The Casein Kinase inhibitor A86 is a potent and orally active small molecule that specifically targets CK1α.[3] Additionally, A86 has been shown to inhibit Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[3] This inhibitor has demonstrated significant anti-leukemic activity by inducing apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the effect of A86 on cell viability and elucidating its mechanism of action.

Mechanism of Action

The primary mechanism of action for A86 involves the direct inhibition of CK1α's kinase activity. This inhibition perturbs key signaling pathways that are often dysregulated in cancer cells, leading to a reduction in cell viability and the induction of programmed cell death (apoptosis).

Two of the most well-characterized pathways affected by CK1α inhibition are the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.

-

p53 Pathway Activation: In many cancer cells, the tumor suppressor protein p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. CK1α can phosphorylate p53, which can in some contexts promote its interaction with MDM2 and subsequent degradation. By inhibiting CK1α, A86 disrupts this negative regulatory loop, leading to the stabilization and accumulation of p53.[3][4][5] Activated p53 can then transcriptionally activate target genes that arrest the cell cycle and initiate apoptosis.

-

Wnt/β-catenin Pathway Modulation: CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[1][2][6] This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of Wnt signaling, this process keeps cytoplasmic β-catenin levels low. Inhibition of CK1α by A86 can disrupt the formation and function of this complex, leading to the stabilization and nuclear translocation of β-catenin, which can then activate the transcription of Wnt target genes.[3] The ultimate effect on cell viability can be context-dependent, as some Wnt target genes are involved in proliferation. However, A86 has been observed to upregulate the expression of Wnt targets AXIN2 and CCND1 (Cyclin D1) while simultaneously inducing apoptosis, suggesting a complex interplay of signaling events.[3]

Furthermore, A86 has been shown to abolish the expression of the anti-apoptotic oncogene MCL1 and the key oncogene MYC, contributing to its pro-apoptotic effects.[3]

Data Presentation

The following table summarizes the observed effects of this compound on various leukemia cell lines. While specific IC50 values for A86 are not widely published, the data indicates potent activity in the nanomolar range. For reference, IC50 values for other potent CK1α-targeting compounds in similar cell lines are included.

| Cell Line | Compound | Assay Type | Parameter Measured | Result | Reference |

| Leukemia Cells | A86 | Apoptosis Assay | Induction of Apoptosis | Highly effective at ≤ 160 nM | [3] |

| MV4-11 | A86 | Gene Expression Analysis | MYC & MDM2 Expression | Abolished at 0.08 - 2 µM (6.5 hrs) | [3] |

| MOLM-13 | SJ0040 (CK1α degrader) | Cell Growth Assay | IC50 | 14 nM | [7] |

| MOLM-13 | SJ3149 (CK1α degrader) | Cell Viability (CTG) | IC50 | 13 nM | [7] |

| MOLM-13 | Midostaurin (FLT3 inhibitor) | Cell Survival Assay | IC50 | ~200 nM | [8] |

| MV4-11 | Midostaurin (FLT3 inhibitor) | Cell Survival Assay | IC50 | Not specified, but susceptible | [8] |

| MOLM-13 | CCT137690 (FLT3/Aurora inhibitor) | MTS Assay | IC50 | 0.023 µM | [9] |

| MV4-11 | CCT137690 (FLT3/Aurora inhibitor) | MTS Assay | IC50 | 0.062 µM | [9] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of A86 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of A86 in DMSO.

-

Perform serial dilutions of A86 in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest A86 treatment).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of A86 or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the A86 concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells. This assay is generally more sensitive than the MTT assay.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1, using opaque-walled 96-well plates suitable for luminescence measurements.

-

-

Compound Treatment:

-

Follow the same procedure as in Protocol 1 for preparing and adding A86 to the cells.

-

-

ATP Measurement:

-

After the desired incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental wells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the A86 concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with A86.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Treat the cells with the desired concentrations of A86 (e.g., based on the IC50 value determined from viability assays) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium (which contains floating apoptotic cells).

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the collected medium and the detached cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-